N-(5-tetrazolyl)-4-nitro-2-pyridinecarboxamide
Overview
Description
N-(5-tetrazolyl)-4-nitro-2-pyridinecarboxamide is a heterocyclic compound that features a tetrazole ring attached to a pyridine ring, with a nitro group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tetrazolyl)-4-nitro-2-pyridinecarboxamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Nitration: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amidation: The carboxylic acid derivative of the pyridine ring is converted to the carboxamide using reagents like thionyl chloride followed by ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle hazardous reagents safely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 4-amino-2-pyridinecarboxamide.
Substitution: Various substituted tetrazole derivatives.
Hydrolysis: 4-nitro-2-pyridinecarboxylic acid.
Scientific Research Applications
Chemistry
N-(5-tetrazolyl)-4-nitro-2-pyridinecarboxamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets, such as enzymes and receptors.
Medicine
Industry
In the materials science field, this compound can be used in the synthesis of advanced materials, such as high-energy materials and polymers with specific properties.
Mechanism of Action
The mechanism by which N-(5-tetrazolyl)-4-nitro-2-pyridinecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The nitro group can participate in redox reactions, while the tetrazole ring can form hydrogen bonds and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-nitro-2-pyridinecarboxamide: Lacks the tetrazole ring, which may reduce its biological activity.
N-(5-tetrazolyl)-2-pyridinecarboxamide: Similar structure but without the nitro group, potentially altering its reactivity and applications.
N-(5-tetrazolyl)-4-amino-2-pyridinecarboxamide: The amino group may enhance its biological activity compared to the nitro group.
Uniqueness
N-(5-tetrazolyl)-4-nitro-2-pyridinecarboxamide is unique due to the combination of the tetrazole ring and the nitro group, which can provide a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-nitro-N-(2H-tetrazol-5-yl)pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N7O3/c15-6(9-7-10-12-13-11-7)5-3-4(14(16)17)1-2-8-5/h1-3H,(H2,9,10,11,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEQWXIDZAGXHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])C(=O)NC2=NNN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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